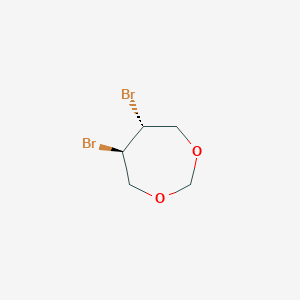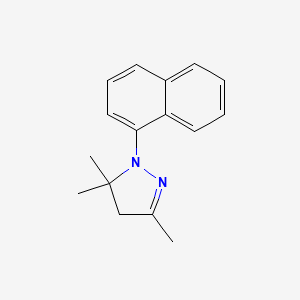![molecular formula C9H8Cl2N2O6S B14586657 N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine CAS No. 61497-15-2](/img/structure/B14586657.png)
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine is an organic compound characterized by its unique chemical structure, which includes a dichloromethanesulfonyl group, a nitrophenyl group, and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the dichloromethanesulfonyl group through sulfonylation reactions. The final step involves the coupling of the modified aromatic compound with glycine under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloromethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine include:
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]alanine
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]valine
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]leucine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61497-15-2 |
|---|---|
Molecular Formula |
C9H8Cl2N2O6S |
Molecular Weight |
343.14 g/mol |
IUPAC Name |
2-[4-(dichloromethylsulfonyl)-2-nitroanilino]acetic acid |
InChI |
InChI=1S/C9H8Cl2N2O6S/c10-9(11)20(18,19)5-1-2-6(12-4-8(14)15)7(3-5)13(16)17/h1-3,9,12H,4H2,(H,14,15) |
InChI Key |
RAVDALAYQJOABH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)




![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)


![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)


![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)


